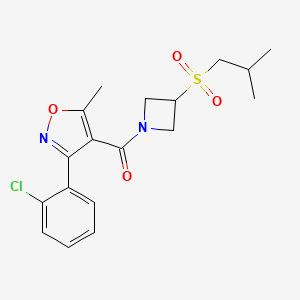
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H21ClN2O4S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by empirical data and research findings.
Chemical Structure and Properties
The compound's chemical structure can be broken down into two primary components:
- Isosoxazole moiety : Known for its role in various pharmacological activities.
- Azetidine ring : Often associated with enhanced biological activity due to its structural properties.
Molecular Formula : C17H20ClN3O3S
Molecular Weight : 367.87 g/mol
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : In vitro studies have shown potential in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Potential modulation of neurotransmitter systems, particularly in the context of neurodegenerative diseases.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The isoxazole ring is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have demonstrated acetylcholinesterase inhibition, which is significant in Alzheimer's disease treatment .
- Cellular Signaling Modulation : The azetidine portion may influence cellular signaling pathways, leading to altered gene expression profiles in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in cancer cells, leading to apoptosis .
Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines, including HeLa and MCF-7. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 5 µM for HeLa cells, suggesting significant anticancer potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis induction via ROS generation |
| MCF-7 | 8 | Cell cycle arrest in G1 phase |
Antimicrobial Activity
The compound was tested against Gram-positive and Gram-negative bacteria. The following minimum inhibitory concentrations (MIC) were observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
These results indicate moderate antibacterial activity, warranting further investigation into its use as an antimicrobial agent.
Eigenschaften
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-11(2)10-26(23,24)13-8-21(9-13)18(22)16-12(3)25-20-17(16)14-6-4-5-7-15(14)19/h4-7,11,13H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVFAEMDQYRSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













